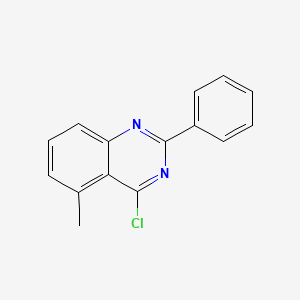4-Chloro-5-methyl-2-phenyl-quinazoline
CAS No.: 885277-13-4
Cat. No.: VC3260274
Molecular Formula: C15H11ClN2
Molecular Weight: 254.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 885277-13-4 |
|---|---|
| Molecular Formula | C15H11ClN2 |
| Molecular Weight | 254.71 g/mol |
| IUPAC Name | 4-chloro-5-methyl-2-phenylquinazoline |
| Standard InChI | InChI=1S/C15H11ClN2/c1-10-6-5-9-12-13(10)14(16)18-15(17-12)11-7-3-2-4-8-11/h2-9H,1H3 |
| Standard InChI Key | FEJDIIICHHISEJ-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=CC=C3 |
| Canonical SMILES | CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
4-Chloro-5-methyl-2-phenyl-quinazoline is a solid compound characterized by its distinctive quinazoline core structure with specific substituents. The compound features a chlorine atom at position 4, a methyl group at position 5, and a phenyl ring at position 2 of the quinazoline scaffold. This structural arrangement contributes to its unique chemical properties and potential biological activities.
Chemical Identifiers
The compound is uniquely identified through several standardized chemical identifiers, which are essential for regulatory, research, and commercial purposes.
| Identifier Type | Value |
|---|---|
| CAS Number | 885277-13-4 |
| MDL Number | MFCD04115231 |
| InChI Key | FEJDIIICHHISEJ-UHFFFAOYSA-N |
| InChI | InChI=1S/C15H11ClN2/c1-10-6-5-9-12-13(10)14(16)18-15(17-12)11-7-3-2-4-8-11/h2-9H,1H3 |
| Tariff Code | 2933599590 |
The compound is cataloged with specific identifiers that facilitate its tracking in chemical databases and commercial inventories .
Molecular Structure
The molecular structure of 4-Chloro-5-methyl-2-phenyl-quinazoline consists of a quinazoline core (a bicyclic structure composed of a benzene ring fused to a pyrimidine ring) with three key substituents:
-
A chlorine atom at position 4
-
A methyl group at position 5
-
A phenyl ring at position 2
This arrangement gives the compound distinct chemical and physical properties that influence its reactivity and potential biological activities .
Physicochemical Properties
4-Chloro-5-methyl-2-phenyl-quinazoline possesses specific physicochemical properties that are crucial for understanding its behavior in various environments and potential applications in biological systems.
Basic Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H11ClN2 |
| Molecular Weight | 254.71 g/mol |
| Exact Mass | 254.06100 |
| Physical State | Solid |
| Color | Clear |
| Storage Temperature | 2-7°C (Refrigerate) |
These physical properties are essential considerations for handling, storage, and utilization of the compound in research and development contexts .
Computational Properties
Computational properties provide insights into the compound's behavior in biological systems and its potential for drug development.
| Property | Value |
|---|---|
| LogP | 4.25860 |
| PSA (Polar Surface Area) | 25.78000 |
The LogP value of 4.25860 indicates that the compound is relatively lipophilic, suggesting good membrane permeability but potentially limited water solubility. The polar surface area (PSA) of 25.78000 suggests favorable cell membrane penetration properties, as compounds with PSA values below 60 Ų typically demonstrate good cell membrane permeability .
Structure-Activity Relationships
The biological activities of quinazoline derivatives are highly dependent on their structural features. The presence of specific substituents at different positions of the quinazoline ring significantly influences their pharmacological properties.
Impact of Substituents
In the case of 4-Chloro-5-methyl-2-phenyl-quinazoline:
-
The 4-chloro substitution may contribute to certain antimicrobial properties, as halogen substituents often enhance biological activities by improving membrane permeability
-
The 5-methyl group could influence the electron density of the quinazoline ring, potentially affecting binding interactions with biological targets
-
The 2-phenyl substituent might enhance lipophilicity and provide additional binding interactions through π-π stacking with aromatic amino acid residues in target proteins
Research on other quinazoline derivatives has shown that substituents on the phenyl ring exert significant influence on antimicrobial profiles, with methoxy and methyl-substituted rings often showing enhanced activity .
Research Status and Future Directions
Current Research Status
-
Development of novel antimicrobial agents to address the growing concern of antibiotic resistance
-
Creation of targeted anticancer therapies through EGFR inhibition
-
Exploration of quinazoline derivatives as DHFR inhibitors for cancer treatment
Future Research Directions
Potential future research directions for 4-Chloro-5-methyl-2-phenyl-quinazoline might include:
-
Systematic evaluation of its antimicrobial properties against various bacterial and fungal strains
-
Assessment of its potential anticancer activities, particularly regarding EGFR inhibition
-
Structure modification studies to develop more potent derivatives with enhanced biological activities
-
Investigation of its potential as a scaffold for developing DHFR inhibitors
-
Exploration of its pharmacokinetic properties and in vivo efficacy
Comparison with Related Quinazoline Derivatives
To provide context for understanding 4-Chloro-5-methyl-2-phenyl-quinazoline, it is useful to compare it with structurally related quinazoline compounds that have established biological activities.
Structural Comparisons
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 4-Chloro-5-methyl-2-phenyl-quinazoline | C15H11ClN2 | 254.71 | Base compound |
| 4-chloro-5-fluoro-2-methyl-quinazoline | C9H6ClFN2 | 196.61 | Contains fluoro instead of methyl at position 5; methyl instead of phenyl at position 2 |
| 2-[2-(4-chloroanilino)-4-methyl-1,3-thiazol-5-yl]-3-(4-chlorophenyl)quinazolin-4-one | C24H16Cl2N4OS | 479.4 | Contains thiazol group and additional substituents |
This comparison highlights the structural diversity within the quinazoline class and suggests how these structural differences might influence biological activities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume